molecular formula C10H11NO4S B13755218 Methyl 2-(prop-2-enoylamino)benzenesulfonate CAS No. 1181687-42-2

Methyl 2-(prop-2-enoylamino)benzenesulfonate

Cat. No.: B13755218
CAS No.: 1181687-42-2
M. Wt: 241.27 g/mol
InChI Key: VHBXQTBTSRANPW-UHFFFAOYSA-N
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Description

Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate is a chemical compound with the molecular formula C10H11NO4S It is known for its unique structure, which includes a benzene ring substituted with a sulfonate group and an amide linkage to a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate typically involves the reaction of methyl benzene sulfonate with an appropriate amine and an acylating agent. One common method includes the following steps:

    Starting Materials: Methyl benzene sulfonate, an amine (such as propenylamine), and an acylating agent (such as acetic anhydride).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or sulfoxide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted benzene compounds.

Scientific Research Applications

Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate: Known for its unique reactivity and applications.

    Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate: Similar structure but different substituents, leading to varied reactivity and applications.

    2-Acrylamido-2-methyl-1-propanesulfonic acid: Another related compound with distinct properties and uses.

Uniqueness

Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

1181687-42-2

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

methyl 2-(prop-2-enoylamino)benzenesulfonate

InChI

InChI=1S/C10H11NO4S/c1-3-10(12)11-8-6-4-5-7-9(8)16(13,14)15-2/h3-7H,1H2,2H3,(H,11,12)

InChI Key

VHBXQTBTSRANPW-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1NC(=O)C=C

Origin of Product

United States

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